molecular formula C16H17N5O2S B2534334 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339022-16-1

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No. B2534334
CAS RN: 339022-16-1
M. Wt: 343.41
InChI Key: OGBPFGHCSNCKBE-UHFFFAOYSA-N
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Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .


Synthesis Analysis

The synthesis of thiazoles has been a subject of interest in medicinal chemistry . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .


Chemical Reactions Analysis

Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . It is showed similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have been reported to have analgesic, or pain-relieving, properties . This could potentially make them useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This could potentially make them useful in the development of new antibiotics or antiseptics.

Antifungal Activity

Some thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the treatment of viral infections.

Antitumor Activity

A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are similar to the compound you’re interested in, have been synthesized and reported to have cytotoxicity activity on three human tumor cell lines . This suggests that “6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole” could potentially have applications in cancer treatment.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease.

Mechanism of Action

The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate compound, which by subsequent dehydration leads to the corresponding thiazole .

Future Directions

Thiazole and correlated are one of the supreme significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy .

properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-21(23)15-14(17-16-20(15)10-11-24-16)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPFGHCSNCKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole

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